N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
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Overview
Description
“(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound is stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” is 1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
“(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” has a molecular weight of 161.25 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications
Anticancer Potential
Research indicates that 1,3,4-oxadiazole derivatives exhibit promising anticancer properties, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized new oxadiazole derivatives and investigated their effects on apoptosis, caspase-3 activation, Akt, FAK, mitochondrial membrane potential, and ultrastructural morphological changes in A549 human lung adenocarcinoma and C6 rat glioma cell lines. These compounds showed potent anticancer activities, with one increasing apoptotic cell populations more effectively than cisplatin and causing significant mitochondrial membrane depolarization. Another compound demonstrated notable Akt inhibitory activity, suggesting potential as orally bioavailable anticancer agents due to their favorable ADME properties (Altıntop et al., 2018).
Pharmacological Evaluation for Tumor Inhibition and Antioxidant Activities
Further research focused on the computational and pharmacological evaluation of oxadiazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This work highlighted compounds with good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. One compound in particular exhibited strong binding to multiple targets and demonstrated antioxidant potential, indicating a broad spectrum of pharmacological activities (Faheem, 2018).
Safety and Hazards
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-5-14(20)17-16-19-18-15(21-16)13-9-8-11-6-3-4-7-12(11)10-13/h8-10H,2-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQUBWUDHNXLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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